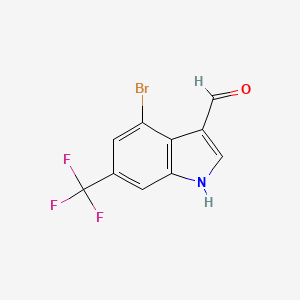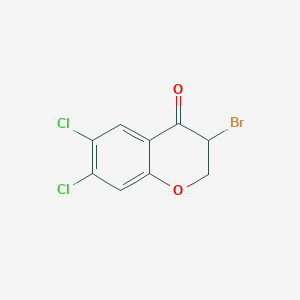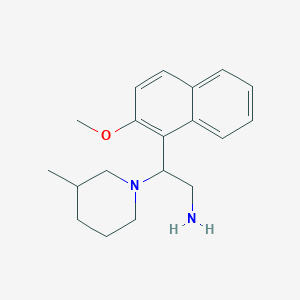
4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is a heterocyclic compound that belongs to the indole family. This compound is characterized by the presence of a bromine atom at the 4th position, a trifluoromethyl group at the 6th position, and an aldehyde group at the 3rd position of the indole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
准备方法
化学反应分析
反应类型
4-溴-6-(三氟甲基)-1H-吲哚-3-甲醛经历各种类型的化学反应,包括:
氧化: 醛基可以被氧化形成相应的羧酸。
还原: 醛基可以被还原形成相应的醇。
取代: 溴原子可以用其他亲核试剂取代,例如胺或硫醇。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄)。
取代: 常见的亲核试剂包括伯胺和仲胺,硫醇和有机金属试剂。
主要形成的产物
氧化: 4-溴-6-(三氟甲基)-1H-吲哚-3-羧酸。
还原: 4-溴-6-(三氟甲基)-1H-吲哚-3-甲醇。
取代: 根据所用亲核试剂的不同,各种取代的吲哚衍生物。
科学研究应用
4-溴-6-(三氟甲基)-1H-吲哚-3-甲醛在科学研究中具有广泛的应用:
医药化学: 它被用作合成潜在药物候选者的构建块,特别是针对癌症和炎症性疾病的药物。
有机合成: 它作为合成复杂有机分子和天然产物的中间体。
材料科学: 它用于开发具有独特电子和光学特性的新型材料。
作用机制
相似化合物的比较
类似化合物
4-溴-6-(三氟甲基)-1H-吲哚: 在第3位缺少醛基。
6-(三氟甲基)-1H-吲哚-3-甲醛: 在第4位缺少溴原子。
4-溴-1H-吲哚-3-甲醛: 在第6位缺少三氟甲基。
独特性
4-溴-6-(三氟甲基)-1H-吲哚-3-甲醛中同时存在溴原子和三氟甲基,使其与其他类似化合物相比具有独特之处。这些官能团有助于其独特的化学反应性和生物活性,使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C10H5BrF3NO |
|---|---|
分子量 |
292.05 g/mol |
IUPAC 名称 |
4-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-1-6(10(12,13)14)2-8-9(7)5(4-16)3-15-8/h1-4,15H |
InChI 键 |
AULPBLSWCVDALD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC=C2C=O)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)

![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-](/img/structure/B11836417.png)

![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)


![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)
![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)



